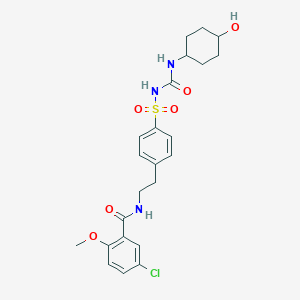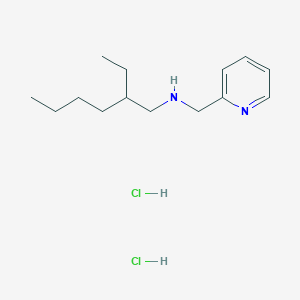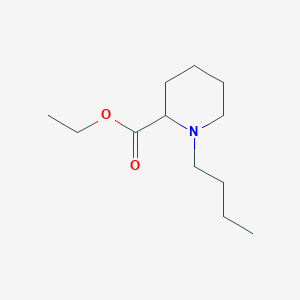![molecular formula C4H6N4O2 B133925 N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine CAS No. 154845-38-2](/img/structure/B133925.png)
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine, also known as HAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. HAP is a pyrimidine derivative that has been synthesized using different methods, and its unique chemical structure has been found to have several biological activities.
Mecanismo De Acción
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine exerts its biological effects by inhibiting the activity of RNR. RNR is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine binds to the active site of RNR and prevents the synthesis of deoxyribonucleotides, thereby inhibiting DNA synthesis.
Biochemical and Physiological Effects:
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been found to have several biochemical and physiological effects. In addition to its inhibitory effect on RNR, N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and modulate the immune system. N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has also been found to have anti-inflammatory properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells, and its mechanism of action is well understood. N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has also been found to be relatively stable and can be easily synthesized in large quantities. However, one of the limitations of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine is that it can be toxic at high concentrations, and its effects on normal cells are not well understood.
Direcciones Futuras
There are many future directions for the study of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine. One potential application of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine is its use as a therapeutic agent for cancer treatment. N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been found to be effective in inhibiting the growth of tumors in animal models, and further studies are needed to evaluate its potential as a cancer treatment. Another potential application of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine is its use as an anti-inflammatory agent. N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been found to have anti-inflammatory properties, and further studies are needed to evaluate its potential as a treatment for inflammatory diseases. Finally, N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been found to modulate the immune system, and further studies are needed to evaluate its potential as an immunomodulatory agent.
Métodos De Síntesis
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine can be synthesized using various methods, including the reaction of N-hydroxyurea with 4-chloropyrimidine, the reaction of N-hydroxyurea with 4-methylpyrimidine, and the reaction of N-hydroxyurea with 4-iodopyrimidine. The synthesis of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine is a relatively simple process, and the yield can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine is its use as a potent inhibitor of ribonucleotide reductase (RNR), which is an essential enzyme for DNA synthesis. N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine has been found to inhibit RNR by binding to the active site of the enzyme, thereby preventing the synthesis of DNA.
Propiedades
Número CAS |
154845-38-2 |
|---|---|
Nombre del producto |
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine |
Fórmula molecular |
C4H6N4O2 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine |
InChI |
InChI=1S/C4H6N4O2/c9-7-3-1-2-5-4(6-3)8-10/h1-2,9-10H,(H2,5,6,7,8) |
Clave InChI |
OEEZUARNVXEWSW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1NO)NO |
SMILES canónico |
C1=CN=C(N=C1NO)NO |
Sinónimos |
2,4(1H,3H)-Pyrimidinedione, dioxime (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)


![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)
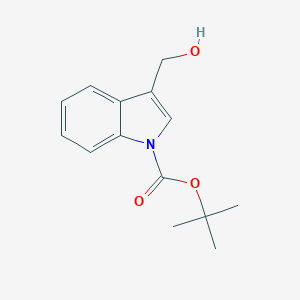
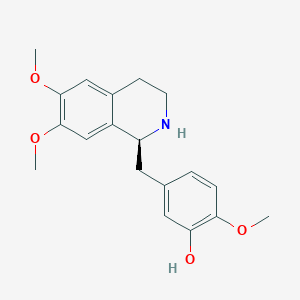
![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)
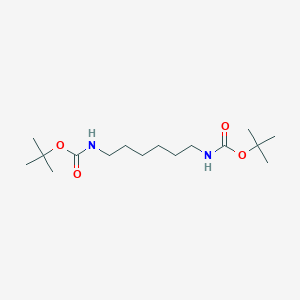
![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

